molecular formula C9H18ClNO B13589073 1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride

1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride

Cat. No.: B13589073
M. Wt: 191.70 g/mol
InChI Key: HTCGHMIUQHWLJI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.

    Introduction of the methoxy group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Amination: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, the methoxy group can be replaced with other alkoxy groups using appropriate reagents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a ligand for studying receptor-ligand interactions. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used in the design and synthesis of new therapeutic agents targeting specific biological pathways.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The bicyclic structure provides rigidity and specificity in binding, enhancing its effectiveness as a ligand or inhibitor .

Comparison with Similar Compounds

1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

(4-methoxy-1-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-11-9-4-2-8(6-9,7-10)3-5-9;/h2-7,10H2,1H3;1H

InChI Key

HTCGHMIUQHWLJI-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(C1)(CC2)CN.Cl

Origin of Product

United States

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